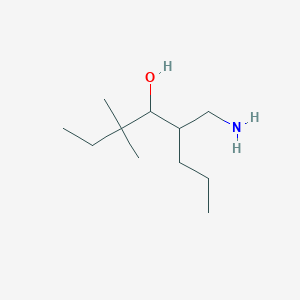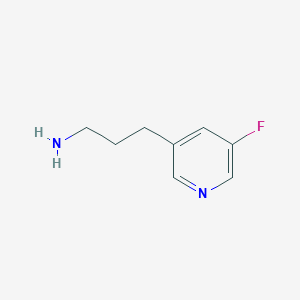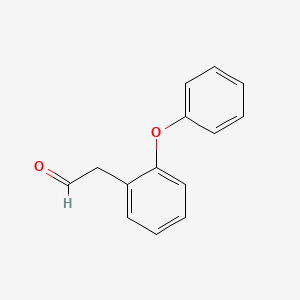
2-(2-Phenoxyphenyl)acetaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Phenoxyphenyl)acetaldehyde is an organic compound with the molecular formula C14H12O2 It is characterized by the presence of a phenoxy group attached to a phenyl ring, which is further connected to an acetaldehyde moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Phenoxyphenyl)acetaldehyde can be achieved through several methods. One common approach involves the reaction of 2-phenoxybenzyl alcohol with an oxidizing agent such as pyridinium chlorochromate (PCC) to yield the desired aldehyde. Another method includes the use of the Vilsmeier-Haack reaction, where 2-phenoxybenzaldehyde is treated with dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to produce this compound.
Industrial Production Methods: Industrial production of this compound typically involves large-scale oxidation processes. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the synthesis. The choice of oxidizing agents and reaction conditions is optimized to ensure high purity and minimal by-products.
化学反応の分析
Types of Reactions: 2-(2-Phenoxyphenyl)acetaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), and catalytic hydrogenation.
Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3), and sulfonating agents (SO3).
Major Products:
Oxidation: 2-(2-Phenoxyphenyl)acetic acid.
Reduction: 2-(2-Phenoxyphenyl)ethanol.
Substitution: Various substituted phenoxyphenyl derivatives.
科学的研究の応用
2-(2-Phenoxyphenyl)acetaldehyde has diverse applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and is used in the development of novel materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals, fragrances, and as an intermediate in the synthesis of agrochemicals.
作用機序
The mechanism of action of 2-(2-Phenoxyphenyl)acetaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites in biomolecules, leading to potential biological effects. The phenoxy group may also contribute to its activity by interacting with specific receptors or enzymes. Detailed studies are required to elucidate the exact pathways and molecular targets involved.
類似化合物との比較
Benzaldehyde: Similar in structure but lacks the phenoxy group.
2-Phenoxybenzaldehyde: Similar but with an aldehyde group directly attached to the phenyl ring.
2-(2-Phenoxyphenyl)ethanol: The reduced form of 2-(2-Phenoxyphenyl)acetaldehyde.
Uniqueness: this compound is unique due to the presence of both a phenoxy group and an aldehyde moiety, which imparts distinct chemical reactivity and potential applications. Its ability to undergo diverse chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.
特性
分子式 |
C14H12O2 |
|---|---|
分子量 |
212.24 g/mol |
IUPAC名 |
2-(2-phenoxyphenyl)acetaldehyde |
InChI |
InChI=1S/C14H12O2/c15-11-10-12-6-4-5-9-14(12)16-13-7-2-1-3-8-13/h1-9,11H,10H2 |
InChIキー |
FXBBAJBGIHKOOD-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)OC2=CC=CC=C2CC=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


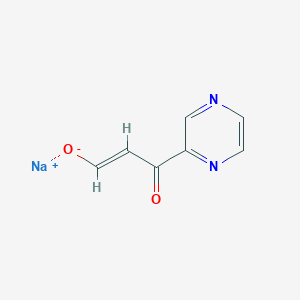


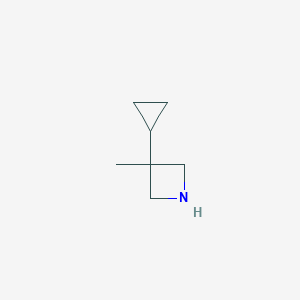

![3-{[(Tert-butoxy)carbonyl]amino}-2,4-dichlorobenzoic acid](/img/structure/B13560329.png)
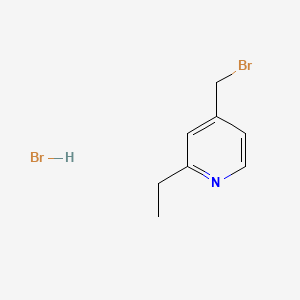
![5-Bromo-1-[(tert-butoxy)carbonyl]-1,2,3,4-tetrahydropyridine-3-carboxylicacid](/img/structure/B13560334.png)

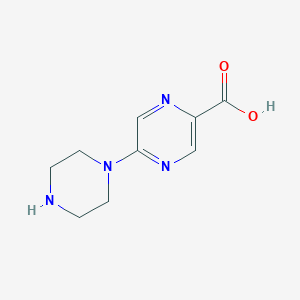
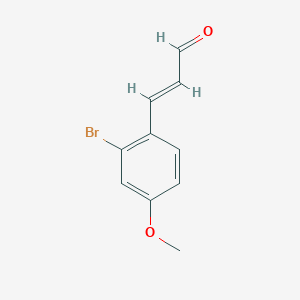
![rac-(3aR,6aS)-3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2]oxazole-3-carboxylicacidhydrochloride](/img/structure/B13560358.png)
